

An In-depth Technical Guide to Canrenone-D7: Properties, Structure, and Application

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Compound of Interest

Compound Name: *Canrenone-D7 (major)*

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isotopic Labeling in Pharmaceutical Analysis

In the landscape of modern drug development and clinical research, the precise quantification of therapeutic agents and their metabolites is paramount. Stable isotope-labeled internal standards have become the gold standard in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS), for their ability to ensure accuracy and precision. Canrenone-D7, a deuterated analog of Canrenone, serves as a critical tool in this domain.

Canrenone is the primary and active metabolite of the potassium-sparing diuretic, spironolactone.[1] Spironolactone is widely prescribed for conditions such as heart failure, hypertension, and edema.[2] Consequently, the accurate measurement of Canrenone levels in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This guide provides a comprehensive overview of the chemical properties, structure, and analytical applications of Canrenone-D7, offering valuable insights for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

Canrenone-D7 is a synthetic, deuterated form of Canrenone, a steroid lactone. The incorporation of seven deuterium atoms into the molecular structure of Canrenone results in a higher molecular weight, which is the basis for its utility as an internal standard in mass spectrometry-based assays.

Property	Canrenone	Canrenone-D7	Source(s)
Molecular Formula	C ₂₂ H ₂₈ O ₃	C ₂₂ H ₂₁ D ₇ O ₃	[3][4]
Molecular Weight	340.46 g/mol	347.51 g/mol	[3][4]
Appearance	Pale yellow to pale green solid	Pale yellow solid	[5]
Storage	2-8°C Refrigerator	-20°C	[4][6]
Purity	≥98%	99.6% HPLC; >98% atom D	[3][5]
Solubility	Soluble in DMF, DMSO, and Ethanol	Not explicitly stated, but expected to be similar to Canrenone	[3]

Molecular Structure and Isotopic Labeling

The chemical structure of Canrenone consists of a four-ring steroid backbone with a spiro-lactone functional group. In Canrenone-D7, seven hydrogen atoms are strategically replaced by deuterium atoms. The typical isotopic labeling pattern for commercially available Canrenone-D7 is on positions 2, 2, 4, 4', 4', 7, and 8 of the molecule.[4]

Caption: Schematic 2D structure of Canrenone-D7.

The strategic placement of deuterium at positions less susceptible to metabolic modification or chemical exchange is crucial for the stability of the internal standard. This ensures that the isotopic label is retained throughout sample preparation, chromatography, and ionization, providing a reliable reference for the quantification of the unlabeled analyte.

Spectroscopic Characterization

While specific spectra for Canrenone-D7 are typically provided by the supplier upon purchase, a general understanding of its expected spectral characteristics can be inferred from the known data of unlabeled Canrenone.

Mass Spectrometry (MS)

In mass spectrometry, Canrenone-D7 will exhibit a molecular ion ($[M+H]^+$) at m/z 348.5, which is 7 mass units higher than that of unlabeled Canrenone (m/z 341.5). This mass difference allows for the clear differentiation and simultaneous detection of both the analyte and the internal standard in a single LC-MS run. The fragmentation pattern of Canrenone-D7 is expected to be similar to that of Canrenone, with the corresponding fragments shifted by the mass of the incorporated deuterium atoms. The major fragments of Canrenone are often observed at m/z 107 and 187, resulting from cleavages in the A and B rings.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

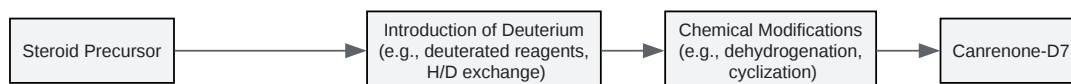
In ^1H NMR spectroscopy, the signals corresponding to the protons at the deuterated positions (2, 4, 4', 7, and 8) will be absent or significantly reduced in intensity in the spectrum of Canrenone-D7 compared to that of Canrenone. In ^{13}C NMR, the carbons bearing deuterium atoms will exhibit a characteristic triplet splitting pattern due to spin-spin coupling with deuterium (spin $I=1$), and their chemical shifts may be slightly altered.

Synthesis of Canrenone-D7

The synthesis of isotopically labeled compounds like Canrenone-D7 is a specialized process that often involves multiple steps and the use of deuterated reagents.[7] While specific, proprietary synthesis methods are not always publicly available, the general approach often involves the introduction of deuterium atoms at specific positions of a precursor molecule.

A plausible synthetic route could involve the dehydrogenation of a suitable steroid precursor in the presence of a deuterated solvent or reagent.[8] For instance, the synthesis of tritium-labeled canrenone has been reported via the catalytic reduction of a 3-keto-1,4-diene precursor followed by the exchange of enolizable protons.[9] A similar strategy could be adapted for deuteration.

Generalized synthetic workflow for Canrenone-D7.



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Caption: Generalized synthetic workflow for Canrenone-D7.

Analytical Application: Quantification of Canrenone

The primary application of Canrenone-D7 is as an internal standard for the quantitative analysis of Canrenone in biological samples such as plasma, serum, and urine.^[10] The use of a stable isotope-labeled internal standard is the most reliable method to correct for variations in sample preparation, instrument response, and matrix effects.

Experimental Protocol: LC-MS/MS Quantification of Canrenone

The following is a representative protocol for the quantification of Canrenone in human plasma using Canrenone-D7 as an internal standard, based on methodologies described in the scientific literature.^{[2][11][12]}

1. Sample Preparation (Protein Precipitation)

- To 100 μL of plasma sample, add 10 μL of Canrenone-D7 internal standard working solution (concentration will depend on the expected analyte concentration range).
- Vortex mix for 10 seconds.
- Add 300 μL of ice-cold acetonitrile to precipitate proteins.
- Vortex mix for 1 minute.
- Centrifuge at 10,000 $\times g$ for 10 minutes at 4°C.

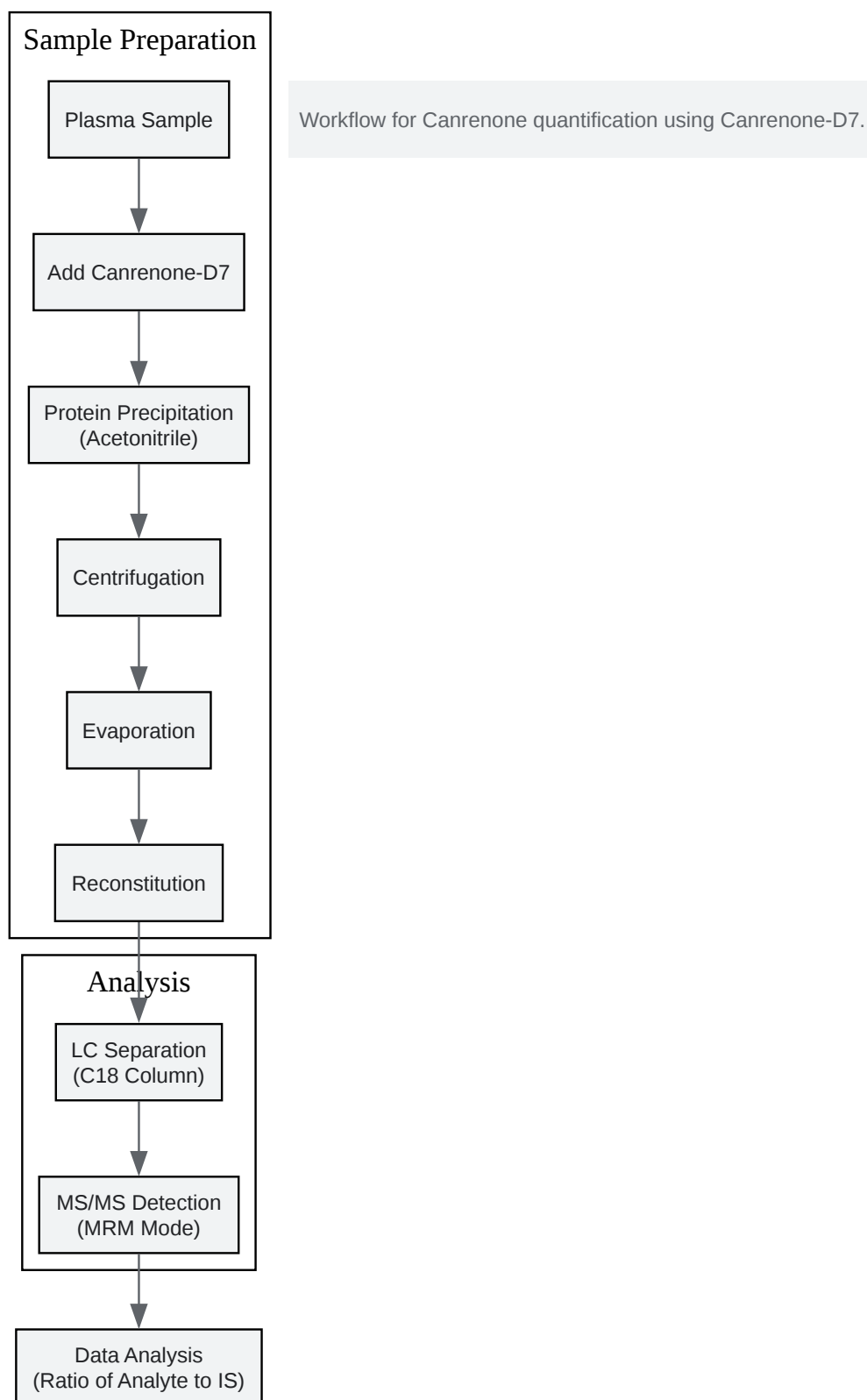
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. Liquid Chromatography (LC) Conditions

- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
- Mobile Phase: A gradient elution with a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B) is typical.
- Flow Rate: 0.2-0.4 mL/min.
- Column Temperature: 40°C.

3. Mass Spectrometry (MS) Conditions

- Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally preferred.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Canrenone: Precursor ion (m/z 341.2) → Product ion (e.g., m/z 107.1).
 - Canrenone-D7: Precursor ion (m/z 348.2) → Product ion (e.g., m/z 114.1).
- Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for the specific instrument being used.



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Caption: Workflow for Canrenone quantification using Canrenone-D7.

Rationale for Deuteration: The Kinetic Isotope Effect

The use of deuterated internal standards is underpinned by the kinetic isotope effect (KIE).[13] The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the cleavage of a C-H bond will proceed at a slower rate if a deuterium atom is present at that position. This can lead to altered metabolic profiles for deuterated compounds.[14] By strategically placing deuterium atoms at sites that are not metabolically active, the deuterated internal standard will co-elute with the analyte and experience similar ionization and fragmentation, but will not be subject to differential metabolic degradation during sample handling or in vivo studies. This ensures that the ratio of the analyte to the internal standard remains constant, leading to more accurate and reliable quantification.

Conclusion

Canrenone-D7 is an indispensable tool for researchers, scientists, and drug development professionals involved in the study of spironolactone and its metabolites. Its well-defined chemical and physical properties, coupled with its isotopic purity, make it an ideal internal standard for LC-MS based bioanalytical methods. The use of Canrenone-D7 ensures the accuracy, precision, and reliability of quantitative data, which is crucial for making informed decisions in drug discovery, development, and clinical practice. This guide provides a foundational understanding of Canrenone-D7, empowering researchers to confidently incorporate this critical reagent into their analytical workflows.

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